molecular formula C7H8BrN3O2 B1415969 [(3-Bromo-5-nitrophenyl)methyl]hydrazine CAS No. 2229472-49-3

[(3-Bromo-5-nitrophenyl)methyl]hydrazine

Cat. No.: B1415969
CAS No.: 2229472-49-3
M. Wt: 246.06 g/mol
InChI Key: YVGGWTWCDWLOLO-UHFFFAOYSA-N
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Description

[(3-Bromo-5-nitrophenyl)methyl]hydrazine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydrazine moiety attached to a phenyl ring

Scientific Research Applications

[(3-Bromo-5-nitrophenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various substituted hydrazines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-5-nitrophenyl)methyl]hydrazine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-5-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

    Reduction: 3-Amino-5-nitrophenylmethylhydrazine.

    Substitution: Various substituted phenylmethylhydrazines depending on the nucleophile used.

    Oxidation: Azides or other nitrogen-containing derivatives.

Mechanism of Action

The mechanism of action of [(3-Bromo-5-nitrophenyl)methyl]hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and hydrazine moiety suggests potential for redox reactions and formation of reactive intermediates that can affect cellular function.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-4-nitrophenyl)methyl]hydrazine
  • [(3-Bromo-2-nitrophenyl)methyl]hydrazine
  • [(3-Chloro-5-nitrophenyl)methyl]hydrazine

Uniqueness

[(3-Bromo-5-nitrophenyl)methyl]hydrazine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c8-6-1-5(4-10-9)2-7(3-6)11(12)13/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGWTWCDWLOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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